molecular formula C10H10N2 B3148590 4-Methylquinolin-5-amine CAS No. 65079-18-7

4-Methylquinolin-5-amine

Cat. No. B3148590
CAS RN: 65079-18-7
M. Wt: 158.2 g/mol
InChI Key: HNSWMEOYZKDHDA-UHFFFAOYSA-N
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Description

4-Methylquinolin-5-amine is a compound that belongs to the class of quinoline derivatives . It is a heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, with the molecular formula C10H10N2 .


Chemical Reactions Analysis

Quinoline derivatives have been synthesized and functionalized for biological and pharmaceutical activities . The synthesis of quinoline derivatives often involves condensation reactions, followed by ring closure .

Scientific Research Applications

Solvent-free Synthesis

A solvent-free synthesis method under microwave irradiation has been developed for the production of N-substituted 4-amino-2-methylquinazolines, showcasing an environmentally friendly approach that proceeds cleanly without side products. This method highlights the efficiency and environmental benefits of solvent-free synthesis in the production of quinoline derivatives (Kurteva, Dimitrov, & Zlatanova, 2005).

Anticancer Agents

The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has led to a potent anticancer agent with high blood-brain barrier penetration. This compound induces apoptosis effectively and shows efficacy in human MX-1 breast and other mouse xenograft cancer models, representing a promising direction for anticancer drug development (Sirisoma et al., 2009).

Amination of Quinoline Derivatives

The amination of 4-chloro-2-phenylquinoline derivatives using amide solvents has been investigated, leading to novel 4-amino-2-phenylquinoline derivatives. This research provides insight into the reactivity and potential applications of quinoline derivatives in the synthesis of various compounds (Tsai et al., 2008).

Synthesis of Quinoline Derivatives

A Cu-catalyzed aerobic oxidative cyclization method has been developed for synthesizing α-O-, S-, and N-substituted 4-methylquinoline derivatives. This innovative synthesis approach highlights the versatility of quinoline derivatives in creating bioactive molecules, offering new avenues for drug discovery and development (Sharma & Liu, 2015).

Antimicrobial Activities

The design and synthesis of quinoline derivatives carrying the 1,2,3-triazole moiety have led to compounds with significant in vitro antibacterial and antifungal activities against pathogenic strains. This research underscores the potential of quinoline derivatives as effective antimicrobial agents, providing a foundation for the development of new treatments for infections (Thomas, Adhikari, & Shetty, 2010).

Safety and Hazards

While specific safety and hazard information for 4-Methylquinolin-5-amine is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

properties

IUPAC Name

4-methylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSWMEOYZKDHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=CC=CC(=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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